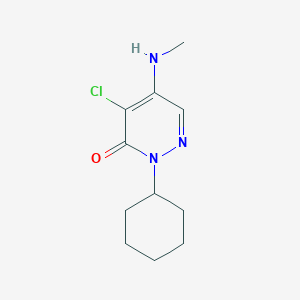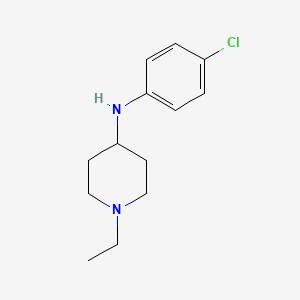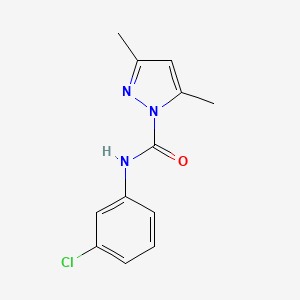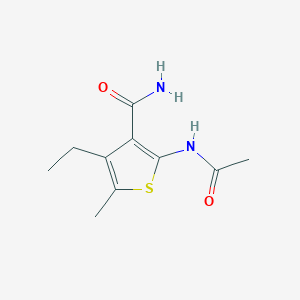
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, also known as CCMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of various chemicals, and it has been found to have potential applications in the field of medicine and biochemistry. In
Scientific Research Applications
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been studied for its potential use in cancer therapy. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the death of cancer cells, which are rapidly dividing and require topoisomerase II for their growth and survival.
Biochemical and Physiological Effects:
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to have antimicrobial properties, and it has been shown to be effective against a variety of bacterial strains. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been shown to induce cell death in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has been shown to have activity against a variety of biological targets. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have low toxicity in animal models, which makes it a promising candidate for further study. However, there are also limitations to the use of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
Future Directions
There are a number of future directions for research on 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further study is needed to fully understand the mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone and its effects on various biological targets. Furthermore, there is potential for the development of new drugs based on the structure of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which could have improved efficacy and reduced toxicity compared to current treatments. Finally, more research is needed to determine the safety and efficacy of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in humans, which could pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone involves the reaction of 4-chloro-2-cyclohexyl-3(2H)-pyridazinone with methylamine. This reaction results in the formation of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which is a white crystalline solid. The reaction is carried out in a solvent such as ethanol or acetone, and it requires careful control of temperature and pressure to ensure the formation of the desired product.
properties
IUPAC Name |
4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVNVQCTNBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346295 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)


